molecular formula C18H19N3O2S B5631289 3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B5631289
M. Wt: 341.4 g/mol
InChI Key: UDCLUSCNSYUGSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives involves multiple steps, including cyclization and substitution reactions. For example, 3-amino-thieno[2,3-d]pyrimidines have been synthesized from carbonic acid alkylesters through hydrolysis, cyclization with acetanhydride, and subsequent reactions with various reagents to yield complex structures with potential antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993). Additionally, reactions of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with chloroacetonitrile or chloroacetamide have been explored to furnish 2-carboxamide analogs and further react with a variety of reagents to obtain novel pyridothienopyrimidines and related compounds (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been extensively studied. For instance, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidines have been found to form hydrogen-bonded sheets, showcasing the significance of studying their crystal and molecular structures to understand their chemical behavior and potential applications (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of thieno[2,3-b]pyridine derivatives are varied and complex. The synthesis and reactivity of these compounds often involve reactions with hydrazine hydrate, aldehydes, formamide, and various alkylating agents, leading to a series of tricyclic and tetracyclic compounds with unique properties (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2008). These reactions are crucial for creating compounds with specific characteristics and potential biological activity.

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine derivatives can vary widely depending on their specific biological activity. For example, some derivatives have been reported to inhibit Pim-1 kinase, a type of enzyme that plays a role in cell growth and survival .

Future Directions

Given the wide range of biological activities exhibited by thieno[2,3-b]pyridine derivatives, there is significant interest in developing new synthetic methods for these compounds and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-5-4-6-13(7-10)21-17(22)16-15(19)14-12(9-23-3)8-11(2)20-18(14)24-16/h4-8H,9,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCLUSCNSYUGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

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